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(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

Catalog No.
S12759032
CAS No.
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dim...

Product Name

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

IUPAC Name

benzyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-16(2)18(13(11-23-16)14(19)17(3)21-4)15(20)22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3

InChI Key

BSDCVLQHFMPNSG-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OCC2=CC=CC=C2)C

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidine derivatives. Its molecular formula is C₁₄H₁₇N₁O₄, and it has a molecular weight of approximately 263.29 g/mol. The compound features a chiral center, which confers specific stereochemical properties that can influence its biological activity and interactions with other molecules. The presence of the methoxy and methylcarbamoyl groups contributes to its unique reactivity and potential applications in medicinal chemistry.

Typical of carbamates and oxazolidines. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the carbamate moiety can be hydrolyzed to release the corresponding amine and carboxylic acid.
  • Condensation Reactions: The carboxylate group can participate in condensation reactions with alcohols or amines, forming esters or amides.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has shown promising biological activities, particularly as a potential pharmacological agent. Its structural features suggest that it may exhibit:

  • Antimicrobial Activity: Similar compounds have been noted for their ability to inhibit bacterial growth.
  • Beta-lactamase Inhibition: Some derivatives in this class have been investigated for their capacity to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.

Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multi-step synthetic pathways:

  • Formation of Oxazolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazolidine ring.
  • Carbamoylation: The introduction of the methoxy-N-methylcarbamoyl group can be achieved through reaction with isocyanates or carbamates under controlled conditions.
  • Benzylation: Finally, benzylation introduces the benzyl group at the desired position on the oxazolidine structure.

These methods may vary based on specific laboratory protocols and desired yields .

(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new antibiotics or other therapeutics aimed at drug-resistant infections.
  • Chemical Biology: It may serve as a tool compound in studies exploring enzyme inhibition or cellular signaling pathways.
  • Synthesis of Other Compounds: This compound can act as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Interaction studies involving (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into its role as a beta-lactamase inhibitor highlight its potential to restore the efficacy of beta-lactam antibiotics against resistant strains .
  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its pharmacokinetics and bioavailability.

Such studies are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate0.93Contains a formyl group instead of a carbamate
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate0.93Enantiomeric form with different biological activity
(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde0.93Aldehyde functional group; potential reactivity
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid0.98Contains a carboxylic acid; different reactivity
(S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate0.85Hydroxymethyl group adds polarity

These comparisons illustrate how variations in functional groups influence both chemical behavior and biological activity, making (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate a unique candidate for further exploration in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

322.15287181 g/mol

Monoisotopic Mass

322.15287181 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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